molecular formula C11H9N B2872073 3,5-Bis(ethenyl)benzonitrile CAS No. 2364448-11-1

3,5-Bis(ethenyl)benzonitrile

Cat. No.: B2872073
CAS No.: 2364448-11-1
M. Wt: 155.2
InChI Key: HGPWKJYPMXTWSY-UHFFFAOYSA-N
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Description

3,5-Bis(ethenyl)benzonitrile is a chemical compound with the molecular formula C11H9N. It is characterized by the presence of two ethenyl groups attached to a benzonitrile core. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach to synthesizing 3,5-Bis(ethenyl)benzonitrile involves a palladium-catalyzed Heck reaction. For instance, 5-bromo-10,15,20-triphenylporphyrin can react with methyl acrylate, styrene, or acrylonitrile in the presence of a palladium catalyst to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and green chemistry principles could also be considered to enhance the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(ethenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to reduce the nitrile group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3,5-Bis(ethenyl)benzonitrile has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which may influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with a single nitrile group.

    3,5-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethenyl groups.

    3,5-Dichlorobenzonitrile: Contains chlorine atoms instead of ethenyl groups.

Uniqueness

3,5-Bis(ethenyl)benzonitrile is unique due to the presence of two ethenyl groups, which can significantly alter its chemical reactivity and potential biological activity compared to other benzonitrile derivatives .

Properties

IUPAC Name

3,5-bis(ethenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWKJYPMXTWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)C#N)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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